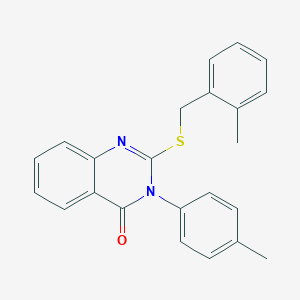

2-((2-Methylbenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone

Description

2-((2-Methylbenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone is a substituted quinazolinone derivative characterized by a 2-methylbenzylthio group at position 2 and a 4-methylphenyl group at position 3 of the quinazolinone core. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring system, widely studied for their diverse pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antioxidant properties .

Synthesis: The compound can be synthesized via nucleophilic substitution reactions involving 2-mercaptoquinazolinone intermediates. For example, 2-mercapto-3-(4-methylphenyl)-4(3H)-quinazolinone may react with 2-methylbenzyl halides under basic conditions . Alternative green chemistry approaches, such as microwave-assisted alkylation or deep eutectic solvent (DES)-mediated reactions, have also been reported for analogous compounds .

Properties

Molecular Formula |

C23H20N2OS |

|---|---|

Molecular Weight |

372.5 g/mol |

IUPAC Name |

3-(4-methylphenyl)-2-[(2-methylphenyl)methylsulfanyl]quinazolin-4-one |

InChI |

InChI=1S/C23H20N2OS/c1-16-11-13-19(14-12-16)25-22(26)20-9-5-6-10-21(20)24-23(25)27-15-18-8-4-3-7-17(18)2/h3-14H,15H2,1-2H3 |

InChI Key |

SGRDTHDBFXKHGO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methylbenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents such as formamide or orthoesters.

Introduction of the 2-Methylbenzylthio Group: The 2-methylbenzylthio group can be introduced via a nucleophilic substitution reaction using 2-methylbenzyl chloride and a suitable thiol reagent.

Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group can be attached through a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether (–S–) moiety is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions. While direct experimental data for this compound is limited, analogous quinazolinone derivatives with thioether substituents undergo oxidation using reagents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | H₂O₂, acetic acid, 50°C | Sulfoxide |

| KMnO₄, acidic conditions | Sulfone |

The electron-donating methyl groups on the benzyl moiety may moderate oxidation kinetics, favoring sulfoxide formation as an intermediate .

Nucleophilic Substitution at the Sulfur Atom

The sulfur atom in the thioether group can act as a nucleophilic site. For example, in the presence of alkyl halides or acyl chlorides, the compound may undergo alkylation or acylation. A study on structurally similar derivatives demonstrated that chloroacetyl chloride reacts with thioether-containing quinazolinones to yield S-alkylated products .

Example Reaction:

This reaction is critical for introducing functional groups that enhance biological activity .

Cycloaddition and Click Chemistry

The thioether group may participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Although not directly observed for this compound, related quinazolinones with terminal alkynes undergo "click" reactions with azides to form triazole derivatives . Such reactivity could be exploited to conjugate this compound with biomolecules or probes.

| Reaction Component | Role | Outcome |

|---|---|---|

| Sodium azide (NaN₃) | Azide source | Triazole ring formation |

| CuSO₄·5H₂O | Catalyst | Accelerates cycloaddition |

Electrophilic Aromatic Substitution (EAS)

The electron-rich 4-methylphenyl and quinazolinone aromatic systems are potential sites for EAS. Nitration or halogenation could occur at positions ortho or para to existing substituents. Computational studies on similar compounds indicate that the quinazolinone ring’s C2 and C6 positions are most reactive due to electron density distribution .

Key Interactions Influencing Reactivity:

-

Hydrogen bonding between the quinazolinone carbonyl and electrophilic agents.

-

Pi-stacking effects from the aromatic rings, which may stabilize transition states .

Interaction with Biological Targets

While not a traditional "chemical reaction," binding interactions with enzymes like tyrosinase or EGFR involve transient covalent and non-covalent modifications. Molecular dynamics simulations of similar compounds reveal:

Computational Insights

Density Functional Theory (DFT) calculations on analogous compounds highlight:

-

HOMO-LUMO gaps (−3.35 to −3.37 eV) indicating moderate reactivity .

-

Electron density localization on the thioether sulfur and quinazolinone carbonyl groups, guiding site-specific modifications .

This compound’s versatility in synthetic and biological contexts underscores its potential as a scaffold for drug development. Further experimental validation is needed to confirm its specific reactivity profile.

Scientific Research Applications

Chemistry: The compound can serve as a building block for the synthesis of more complex molecules with potential biological activities.

Biology: It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for further biological evaluation.

Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where quinazolinone derivatives have shown promise.

Industry: It may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-((2-Methylbenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes involved in critical biological processes, leading to its observed biological effects.

Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Key Structural Features :

- Position 3 : The 4-methylphenyl group contributes steric bulk and modulates electronic effects.

Comparison with Structural Analogs

Quinazolinone derivatives exhibit significant variability in biological activity based on substituent patterns. Below is a detailed comparison of the target compound with structurally similar analogs (Table 1).

Table 1: Structural and Functional Comparison of Selected Quinazolinone Derivatives

Key Research Findings

Antifungal SAR: Halogenation at position 7 (e.g., UR-9825) increases potency 10-fold compared to non-halogenated analogs, but the target compound lacks this modification .

Green Chemistry: Microwave synthesis reduces reaction time from 12 hours to 30 minutes for S-alkylated quinazolinones, improving sustainability .

Antioxidant Mechanisms : Conjugated thioether groups (e.g., cinnamyl in ) exhibit higher DPPH radical scavenging (IC50 = 12 µM) than alkylthio derivatives (IC50 = 28 µM) .

Biological Activity

2-((2-Methylbenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone is a compound of interest due to its potential biological activities, particularly in the field of cancer research. Quinazolinone derivatives have been recognized for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, supported by relevant data tables and research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNS |

| Molecular Weight | 338.43 g/mol |

| Density | 1.17 g/cm³ |

| Boiling Point | 477.1°C |

| Melting Point | Not Available |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell proliferation and survival pathways. Similar quinazolinone derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. For example, compounds with similar structures have demonstrated potent activity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The following table summarizes the IC values for related compounds:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 2-Methyl-4(3H)-quinazolinone | HepG2 | 18.79 |

| 2-Methyl-4(3H)-quinazolinone | MCF-7 | 13.46 |

| Doxorubicin | HepG2 | 8.55 |

| Doxorubicin | MCF-7 | 8.90 |

These results suggest that the incorporation of specific side chains, such as thioether moieties, enhances the anticancer activity of quinazolinones .

Case Studies

- In Vitro Studies : A study evaluated the efficacy of various quinazolinone derivatives against HepG2 and MCF-7 cell lines, revealing that certain modifications significantly improved their anticancer potency. For instance, a derivative with a phenyl thiosemicarbazide side chain showed marked activity with IC values lower than those of standard chemotherapeutics .

- Mechanistic Insights : Another investigation focused on the mechanism by which quinazolinones induce apoptosis in cancer cells through the inhibition of key signaling pathways involved in cell survival. The study highlighted the role of these compounds in disrupting mitochondrial membrane potential and activating caspase cascades .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4(3H)-quinazolinone derivatives, and how can their efficiency be optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with primary amines or isocyanates. For example, 2-phenyl-4H-3,1-benzoxazin-4-one intermediates can react with substituted benzothiazoles to form the quinazolinone core . Optimization strategies include:

- Using triethyl orthobenzoate as a cyclizing agent under reflux conditions .

- Employing green chemistry approaches, such as solvent-free, transition metal-free conditions with t-BuONa as a base, which reduces toxicity and improves yield .

- Monitoring reaction progress via TLC or HPLC, with purification by recrystallization (e.g., using dichloromethane/methanol mixtures) .

Q. How are quinazolinone derivatives characterized structurally, and what analytical techniques are critical?

- Methodological Answer :

- Elemental analysis confirms stoichiometry.

- Spectroscopic methods :

- ¹H/¹³C NMR to verify substitution patterns (e.g., methylbenzyl or aryl groups at C2/C3) .

- FT-IR to identify thioether (C–S–C, ~600–700 cm⁻¹) and carbonyl (C=O, ~1650–1700 cm⁻¹) stretches .

- X-ray crystallography resolves intramolecular interactions (e.g., hydrogen bonds stabilizing the quinazolinone ring) .

Q. What preliminary biological screening assays are recommended for anti-inflammatory and antimicrobial activity?

- Methodological Answer :

- Anti-inflammatory :

- Carrageenan-induced rat paw edema at 50 mg/kg (oral/i.p.) to assess acute inflammation inhibition .

- COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) to quantify selectivity .

- Antimicrobial :

- Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard antibiotics .

- Agar diffusion for fungi (e.g., C. albicans) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) explain the divergent biological profiles of quinazolinone analogs?

- Methodological Answer :

- Substituent analysis :

- Electron-donating groups (e.g., 4-methoxybenzothiazole) enhance COX-2 selectivity (e.g., compound 3e in ).

- Bulky substituents at C3 (e.g., 4,6-dimethylbenzothiazole) reduce ulcerogenicity while retaining anti-inflammatory activity .

- Data contradiction resolution :

- Compounds with strong antibacterial activity (e.g., 4g , 4j ) may lack anti-inflammatory effects due to divergent target affinities; molecular docking studies can identify binding pockets (e.g., bacterial DNA gyrase vs. COX-2) .

Q. What strategies mitigate gastrointestinal toxicity in anti-inflammatory quinazolinones?

- Methodological Answer :

- Ulcerogenicity assays : Compare gastric lesion incidence in rodent models (e.g., compound 3l vs. Indomethacin) .

- Prodrug design : Masking the thioether group with ester linkages to reduce direct mucosal irritation .

- COX-2 selectivity : Prioritize analogs with >10-fold selectivity for COX-2 over COX-1 (e.g., 3e and 3f in ).

Q. How can eco-friendly synthesis methods be validated for scalability and reproducibility?

- Methodological Answer :

- Green metrics : Calculate E-factor (waste/product ratio) and atom economy for solvent-free routes .

- Catalyst recycling : Test reusability of heterogeneous catalysts (e.g., KAl(SO₄)₂·12H₂O) over multiple reaction cycles .

- Scale-up trials : Pilot studies under continuous flow conditions to assess yield consistency at >100g scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.